molecular formula C16H27N5O2S B6008380 N,N-DIETHYL-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

N,N-DIETHYL-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

Cat. No.: B6008380
M. Wt: 353.5 g/mol
InChI Key: ZKRBRSNXASFNLE-UHFFFAOYSA-N
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Description

N,N-DIETHYL-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting isopropylamine with carbon disulfide and hydrazine hydrate under reflux conditions to form the 1,3,4-thiadiazole ring.

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized by the reduction of pyridine derivatives using hydrogenation techniques.

    Coupling Reaction: The final step involves coupling the thiadiazole ring with the tetrahydropyridine ring through a condensation reaction using diethylamine and a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the tetrahydropyridine ring, converting it to a piperidine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Piperidine derivatives.

    Substitution Products: N-alkylated or N-acylated derivatives.

Scientific Research Applications

N,N-DIETHYL-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent due to its unique structure.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes involved in inflammatory pathways, bacterial cell wall synthesis.

    Pathways Involved: Inhibition of cyclooxygenase (COX) enzymes, disruption of bacterial cell wall integrity.

Comparison with Similar Compounds

  • N,N-DIETHYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE
  • N,N-DIETHYL-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the thiadiazole ring (isopropyl vs. methyl or ethyl).
  • Unique Properties: The isopropyl group in N,N-DIETHYL-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE may confer different steric and electronic properties, potentially leading to variations in biological activity and chemical reactivity.

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2S/c1-5-20(6-2)16(23)21-9-7-12(8-10-21)13(22)17-15-19-18-14(24-15)11(3)4/h11-12H,5-10H2,1-4H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRBRSNXASFNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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